REACTION_CXSMILES
|
C(OC(=O)[CH:10]([C:22]#[N:23])[C:11]1[CH:16]=[C:15]([CH3:17])[C:14]([F:18])=[CH:13][C:12]=1[N+]([O-])=O)C1C=CC=CC=1.C(O)(=O)C.O.[H][H]>C(O)C.[C].[Pd]>[F:18][C:14]1[CH:13]=[C:12]2[C:11]([CH:10]=[CH:22][NH:23]2)=[CH:16][C:15]=1[CH3:17] |f:5.6|
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Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(C1=C(C=C(C(=C1)C)F)[N+](=O)[O-])C#N)=O
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
0.154 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
This reaction mixture was stirred at room temperature for 60 hours under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed by filtration
|
Type
|
EXTRACTION
|
Details
|
this filtrate was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
This organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane=75/25)
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C2C=CNC2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.536 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |